7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
Overview
Description
7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxymethyl group at the 3rd position, and a tert-butyl ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester typically involves several steps:
Bromination: The starting material, indole, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Hydroxymethylation: The brominated indole is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 7-Bromo-3-carboxyindole-1-carboxylic acid tert-butyl ester.
Reduction: 3-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.
Substitution: 7-Substituted-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
7-Bromoindole-1-carboxylic acid tert-butyl ester: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester: Lacks the bromine atom, affecting its binding affinity to certain targets.
7-Bromo-3-methyl-indole-1-carboxylic acid tert-butyl ester: Has a methyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester is unique due to the combination of the bromine atom and hydroxymethyl group, which confer distinct reactivity and binding properties. This makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 7-bromo-3-(hydroxymethyl)indole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-7,17H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOSQOMFOAGNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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